molecular formula C8H10BFO4 B1435596 2,3-Dimethoxy-4-fluorophenylboronic acid CAS No. 2121512-88-5

2,3-Dimethoxy-4-fluorophenylboronic acid

Cat. No.: B1435596
CAS No.: 2121512-88-5
M. Wt: 199.97 g/mol
InChI Key: WBDNGHQQERYTBH-UHFFFAOYSA-N
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Description

2,3-Dimethoxy-4-fluorophenylboronic acid is an organoboron compound with the molecular formula C8H10BFO4. This compound is part of the phenylboronic acid family, which is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of methoxy and fluorine substituents on the phenyl ring enhances its reactivity and specificity in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethoxy-4-fluorophenylboronic acid typically involves the borylation of a suitable aryl halide precursor. One common method is the palladium-catalyzed borylation of 2,3-dimethoxy-4-fluoroiodobenzene using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst under inert conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethoxy-4-fluorophenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,3-Dimethoxy-4-fluorophenylboronic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dimethoxy-4-fluorophenylboronic acid primarily involves its ability to form stable complexes with various biomolecules. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in enzyme inhibition, where the compound binds to the active site of enzymes, blocking their activity. Additionally, the methoxy and fluorine substituents enhance the compound’s binding affinity and specificity for certain molecular targets .

Comparison with Similar Compounds

  • 2-Fluorophenylboronic acid
  • 3,4-Difluorophenylboronic acid
  • 4-Methoxyphenylboronic acid

Comparison: 2,3-Dimethoxy-4-fluorophenylboronic acid is unique due to the presence of both methoxy and fluorine groups on the phenyl ring. These substituents enhance its reactivity and specificity compared to other phenylboronic acids. For example, 2-Fluorophenylboronic acid lacks the methoxy groups, making it less reactive in certain cross-coupling reactions. Similarly, 4-Methoxyphenylboronic acid does not have the fluorine substituent, which can affect its binding affinity and selectivity in biological applications .

Properties

IUPAC Name

(4-fluoro-2,3-dimethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BFO4/c1-13-7-5(9(11)12)3-4-6(10)8(7)14-2/h3-4,11-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBDNGHQQERYTBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)F)OC)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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